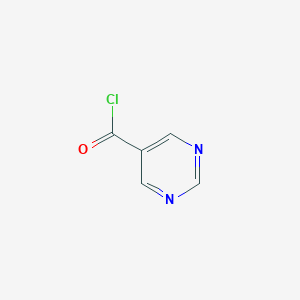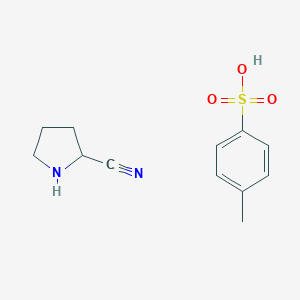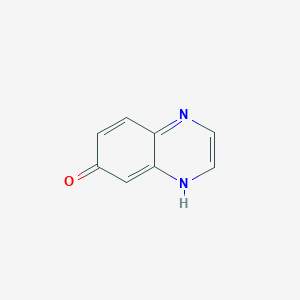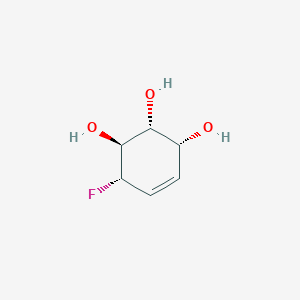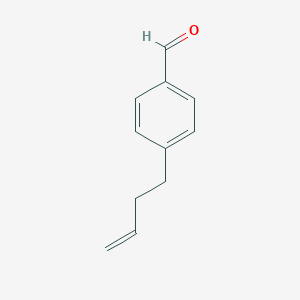
4-(But-3-EN-1-YL)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(But-3-EN-1-YL)benzaldehyde is a chemical compound that has been widely used in scientific research for various purposes. It is also known as 4-(3-Butenyl)benzaldehyde or 4-allylbenzaldehyde. This compound belongs to the family of aldehydes and is used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 4-(But-3-EN-1-YL)benzaldehyde is not well understood. However, it is believed that it acts as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds between the compound and the nucleophile, resulting in the modification of proteins and other biomolecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-(But-3-EN-1-YL)benzaldehyde are not well studied. However, it has been shown to have cytotoxic effects on cancer cells, suggesting that it may have potential as an anticancer agent. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(But-3-EN-1-YL)benzaldehyde in lab experiments is its high reactivity, which allows for the synthesis of complex organic compounds. However, its cytotoxicity and potential for covalent modification of biomolecules may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(But-3-EN-1-YL)benzaldehyde. One area of interest is the development of new synthetic methods for the compound and its derivatives. Another area of interest is the study of its mechanism of action and its potential as an anticancer and anti-inflammatory agent. Additionally, the compound may have potential as a tool for the modification of biomolecules in chemical biology and drug discovery.
Méthodes De Synthèse
4-(But-3-EN-1-YL)benzaldehyde can be synthesized by the reaction of 4-bromo-3-nitrobenzaldehyde with crotyl magnesium bromide, followed by reduction of the nitro group with iron powder and acetic acid. The resulting compound is then treated with hydrochloric acid to obtain 4-(But-3-EN-1-YL)benzaldehyde.
Applications De Recherche Scientifique
4-(But-3-EN-1-YL)benzaldehyde has been widely used in scientific research for various purposes. It has been used as a starting material in the synthesis of various organic compounds, including chiral ligands, pharmaceuticals, and agrochemicals. It has also been used as a reagent in the synthesis of beta-lactones and other heterocyclic compounds.
Propriétés
Numéro CAS |
137658-83-4 |
|---|---|
Nom du produit |
4-(But-3-EN-1-YL)benzaldehyde |
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
4-but-3-enylbenzaldehyde |
InChI |
InChI=1S/C11H12O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-9H,1,3-4H2 |
Clé InChI |
TUXSJJDWEGILLX-UHFFFAOYSA-N |
SMILES |
C=CCCC1=CC=C(C=C1)C=O |
SMILES canonique |
C=CCCC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]- (](/img/structure/B152804.png)

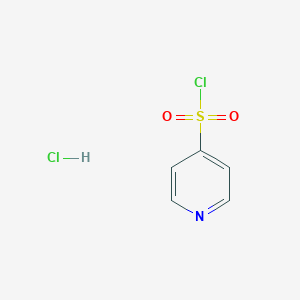
![Pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B152814.png)
![Pyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B152815.png)
![Ethyl 2-methylidenespiro[2.2]pentane-1-carboxylate](/img/structure/B152816.png)
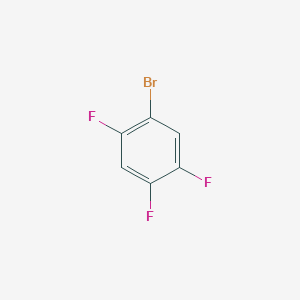
![Pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152818.png)
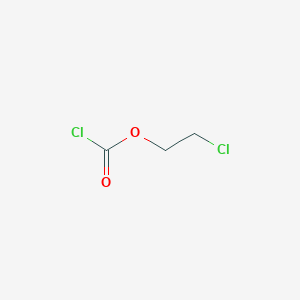
![Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B152821.png)
